molecular formula C12H13BrN4O B1405578 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbohydrazide CAS No. 1227954-57-5

1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbohydrazide

Cat. No. B1405578
CAS RN: 1227954-57-5
M. Wt: 309.16 g/mol
InChI Key: KWKBLOBJXKJSMC-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbohydrazide, commonly known as 4-Bromo-PPD, is a synthetic compound with an aromatic structure. It is an important intermediate in the synthesis of a variety of organic compounds and is widely used in the pharmaceutical, agricultural, and food industries. 4-Bromo-PPD has been investigated for its potential applications in various scientific research fields including biochemistry, pharmacology, and toxicology.

Scientific Research Applications

Molecular Conformation and Hydrogen Bonding

1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbohydrazide, along with its derivatives, has been explored for its molecular conformation and the ability to form complex hydrogen-bonded framework structures. This attribute is significant in the context of crystal engineering, where the precise arrangement of molecules can lead to the development of materials with desired properties. For example, derivatives of this compound, such as 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid and 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarbohydrazide, have been shown to form complex structures with multiple hydrogen bond types, which is critical for designing functional materials for various applications (Asma et al., 2018).

Antibacterial Activity

The compound and its analogs have been studied for their potential antibacterial activity, particularly as DNA gyrase inhibitors. DNA gyrase is a crucial enzyme in bacterial DNA replication, and its inhibition can lead to effective antibacterial treatments. Research has shown that certain derivatives of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbohydrazide can strongly inhibit the DNA gyrase of Staphylococcus aureus and Bacillus subtilis, which points to its potential application in developing new antibacterial drugs (Juan Sun et al., 2013).

Antioxidant Activity

The antioxidant properties of pyrazole derivatives, including those related to 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbohydrazide, have been extensively investigated. These compounds show significant free-radical scavenging capacity, indicating their potential for therapeutic applications in diseases where oxidative stress plays a critical role. The study by Karrouchi et al. highlighted the potential radical scavenging capacity of such compounds, making them candidates for further research in antioxidant therapies (Karrouchi et al., 2019).

Antitubercular Agents

Research into the antitubercular activity of pyrazole derivatives, including those structurally related to 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbohydrazide, has shown promising results. These compounds have been tested for their efficacy against Mycobacterium tuberculosis, with some derivatives showing significant activity, potentially offering new avenues for tuberculosis treatment (A. Trivedi et al., 2011).

Corrosion Inhibition

Another interesting application of this compound and its derivatives is in the field of corrosion protection. For instance, carbohydrazide-pyrazole compounds have been studied for their efficiency in inhibiting corrosion of mild steel in acidic environments. Such inhibitors can form protective layers on metal surfaces, thereby significantly reducing the rate of corrosion. This property is highly valuable in industrial applications where metal preservation is crucial (P. Paul et al., 2020).

properties

IUPAC Name

1-(4-bromophenyl)-3,5-dimethylpyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4O/c1-7-11(12(18)15-14)8(2)17(16-7)10-5-3-9(13)4-6-10/h3-6H,14H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKBLOBJXKJSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)Br)C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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